![molecular formula C27H30N6O2 B2599970 3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one CAS No. 1185044-95-4](/img/structure/B2599970.png)
3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a triazolo[4,3-b]pyridazine ring, a piperazine ring, and a propanone group. The presence of these functional groups suggests that the compound could exhibit a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the triazolo[4,3-b]pyridazine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has focused on the synthesis of complex heterocyclic compounds, including triazolo-pyridazine derivatives, due to their promising pharmacological properties. For instance, a study by Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. This research highlights the compound's relevance in developing new therapeutic agents for diabetes management Bindu, Vijayalakshmi, & Manikandan, 2019.
Furthermore, structural analysis and synthesis methodologies play a critical role in the development of these compounds. Xu et al. (2016) conducted a study on an arylpiperazine derivative, closely related to the compound , providing valuable insights into its bioactivity against α1A-adrenoceptor through conformational analysis, TDDFT calculations, and molecular docking. This research underscores the importance of structural analysis in understanding the compound's interaction mechanisms and its potential as a selective antagonist Xu, Shao, Xu, Jiang, & Yuan, 2016.
Therapeutic Applications and Drug Discovery
The compound and its derivatives have shown potential in various therapeutic applications. Research by Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives, including compounds structurally related to the one , to evaluate their antimicrobial activity. This study revealed promising antimicrobial properties against specific bacterial and fungal strains, indicating the compound's potential in addressing antimicrobial resistance Patil, Noonikara-Poyil, Joshi, Patil, Patil, Lewis, & Bugarin, 2021.
Additionally, the development of anticonvulsant drugs often explores the synthesis and characterization of novel heterocyclic compounds. The structural and electronic properties of anticonvulsant drugs, including those related to the compound , have been studied to understand their mechanisms of action and improve drug design. Georges et al. (1989) investigated the crystal structures of anticonvulsant compounds, offering insights into their pharmacological activity and guiding the development of more effective treatments Georges, Vercauteren, Evrard, & Durant, 1989.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O2/c1-19-4-5-21(18-20(19)2)24-10-11-25-28-29-26(33(25)30-24)12-13-27(34)32-16-14-31(15-17-32)22-6-8-23(35-3)9-7-22/h4-11,18H,12-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLREKROGIIGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.